(4-Cyanooxan-4-yl)methanesulfonyl chloride CAS number search
(4-Cyanooxan-4-yl)methanesulfonyl chloride CAS number search
This guide provides an in-depth technical analysis of (4-Cyanooxan-4-yl)methanesulfonyl chloride (CAS: 1461714-83-9), a specialized heterocyclic building block used in the synthesis of spirocyclic sultams and other conformationally restricted medicinal scaffolds.
[1]
Chemical Identity & Core Properties[2][3][4][5][6][7][8][9]
(4-Cyanooxan-4-yl)methanesulfonyl chloride features a tetrahydropyran (oxane) ring with a gem-disubstituted carbon at the 4-position, bearing both a nitrile group and a methanesulfonyl chloride moiety. This "gem-disubstituted" architecture is critical in medicinal chemistry for the Thorpe-Ingold effect , which pre-organizes the molecule to favor cyclization and receptor binding.
| Property | Data |
| CAS Registry Number | 1461714-83-9 |
| IUPAC Name | (4-Cyanotetrahydro-2H-pyran-4-yl)methanesulfonyl chloride |
| Synonyms | (4-Cyanooxan-4-yl)methanesulfonyl chloride; 4-(Chlorosulfonylmethyl)tetrahydro-2H-pyran-4-carbonitrile |
| Molecular Formula | C₇H₁₀ClNO₃S |
| Molecular Weight | 223.68 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 160–162 °C (Literature value for related derivatives, specific batch varies) |
| SMILES | O=S(CC1(C#N)CCOCC1)(Cl)=O |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with water/alcohols. |
Synthesis & Manufacturing Logic
The synthesis of this compound addresses the challenge of introducing a sulfonyl chloride group onto a sterically hindered, functionalized quaternary carbon. The most robust route, validated in the synthesis of spirocyclic sultams, proceeds via the corresponding alcohol and mesylate intermediates.
Retrosynthetic Analysis
The target sulfonyl chloride is derived from the mesylate of (4-cyano-4-hydroxymethyl)tetrahydropyran. Direct chlorosulfonation is not feasible due to the sensitivity of the nitrile and the ether linkage. Instead, a nucleophilic displacement strategy is employed.
Step-by-Step Synthesis Protocol
Stage 1: Precursor Preparation (Alcohol Synthesis)
-
Starting Material: Tetrahydropyran-4-carboxylic acid alkyl ester (or cyanoacetate derivative).
-
Transformation: Alkylation with dibromoethyl ether (to form the pyran ring if starting from acyclic) or functionalization of the pyran ring.
-
Key Intermediate: 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile .
Stage 2: Activation (Mesylation)
-
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), DCM.
-
Protocol:
-
Dissolve 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile in dry DCM.
-
Cool to 0°C. Add Et₃N (1.5 equiv).
-
Add MsCl (1.2 equiv) dropwise.
-
Stir until TLC indicates consumption of alcohol.
-
Output: (4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate .
-
Why this matters: The hydroxyl group is a poor leaving group; converting it to a mesylate creates an active electrophile for sulfur displacement.
-
Stage 3: Sulfur Introduction & Oxidation (The Core Transformation)
-
Reagents: Potassium Thioacetate (KSAc), followed by Chlorine gas (Cl₂) or N-Chlorosuccinimide (NCS)/HCl.
-
Protocol:
-
Displacement: React the mesylate with Potassium Thioacetate in DMF at 60-80°C. This yields the thioacetate intermediate.
-
Oxidative Chlorination: Dissolve the thioacetate in a mixture of DCM and water (or Acetic Acid). Cool to <10°C.[4]
-
Bubble Cl₂ gas or add NCS/HCl. The oxidative cleavage of the C-S bond converts the thioacetate directly to the sulfonyl chloride.
-
Critical Control Point: Temperature must be kept low to prevent hydrolysis of the forming sulfonyl chloride to the sulfonic acid.
-
Visual Synthesis Workflow
Caption: Step-wise synthesis pathway from the cyanoester precursor to the target sulfonyl chloride via mesylate and thioacetate intermediates.
Reactivity & Applications in Drug Discovery
This compound is a specialized "staple" for creating spirocyclic sultams . The combination of the nitrile and sulfonyl chloride groups allows for a cascade reaction sequence that builds a constrained ring system.
Primary Application: Spirocyclic Sultam Synthesis
Sultams (cyclic sulfonamides) are bioisosteres of lactams and are resistant to enzymatic hydrolysis. The (4-cyanooxan-4-yl)methanesulfonyl chloride is a direct precursor to spiro[piperidine-4,4'-pyran] sultams .
Mechanism:
-
Fluorination: The sulfonyl chloride is often converted to the sulfonyl fluoride (using KHF₂ or ZnF₂) to improve stability and tune reactivity.
-
Reductive Cyclization: The nitrile group is reduced (e.g., using Raney Nickel/H₂ or Borane) to a primary amine.
-
Intramolecular Capture: The newly formed amine attacks the sulfonyl group (chloride or fluoride), closing the ring to form the spiro-sultam.
Why use this scaffold?
-
Conformational Restriction: The spiro-fusion locks the orientation of the sulfonamide, reducing the entropic penalty upon binding to a protein target (e.g., JAK kinases, ion channels).
-
Solubility: The tetrahydropyran oxygen acts as a hydrogen bond acceptor, improving the aqueous solubility of the final drug candidate compared to a carbocyclic spiro-system.
Application Logic Tree
Caption: Decision tree illustrating the divergence between standard sulfonamide coupling and the high-value spirocyclic sultam synthesis.
Handling, Stability & Safety
Stability Profile
-
Moisture Sensitivity: High. Sulfonyl chlorides hydrolyze rapidly in moist air to form the corresponding sulfonic acid and HCl.
-
Indicator: Formation of a viscous liquid or white fumes (HCl) upon opening the container.
-
-
Thermal Stability: Generally stable at room temperature if stored under inert gas (Argon/Nitrogen).
-
Storage: Store at 2–8°C in a tightly sealed container, preferably in a desiccator.
Safety Protocols
-
Hazards: Corrosive (Causes severe skin burns and eye damage).[5] Lachrymator (May cause irritation to respiratory tract).[5]
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Handle only in a fume hood.
-
Quenching: Quench excess reagent with a saturated solution of Sodium Bicarbonate (NaHCO₃) or Ammonium Chloride (NH₄Cl). Do not add water directly to the neat solid.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71313418, (4-Cyanotetrahydro-2H-pyran-4-yl)methanesulfonyl chloride. PubChem. Available at: [Link]
-
Mykhailiuk, P. K. (2014). Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. Beilstein Journal of Organic Chemistry, 10, 1765–1769. Available at: [Link] (Describes the synthesis and characterization of the chloride 8e and its conversion to sultams).
Sources
- 1. 4-(AMINOMETHYL)TETRAHYDRO-2H-PYRAN-4-CARBONITRILE HCL, CasNo.1263374-32-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. merckmillipore.com [merckmillipore.com]
